

Application Notes: Azetidin-3-ylmethanol in Fragment-Based Drug Discovery

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Compound of Interest

Compound Name: Azetidin-3-ylmethanol

Cat. No.: B1282361

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Introduction

Fragment-Based Drug Discovery (FBDD) has become a cornerstone of modern medicinal chemistry, enabling the development of high-quality lead compounds by starting with small, low-complexity molecules, or "fragments".^{[1][2]} **Azetidin-3-ylmethanol** is an exemplary fragment that offers a unique combination of desirable features for FBDD campaigns. Its rigid, three-dimensional azetidine core helps to escape the "flatland" of traditional aromatic fragments, providing opportunities for improved physicochemical properties and novel intellectual property.^{[3][4]} The strained four-membered ring can contribute favorably to binding energy upon interaction with a target protein.^[5] Furthermore, the primary alcohol and secondary amine functionalities serve as well-defined vectors for synthetic elaboration, allowing for systematic exploration of a target's binding site through fragment growing or linking strategies.^{[5][6]}

These application notes provide a comprehensive overview of the utility of **Azetidin-3-ylmethanol** as a starting fragment, including its physicochemical properties, detailed protocols for screening and validation, and strategies for hit-to-lead evolution.

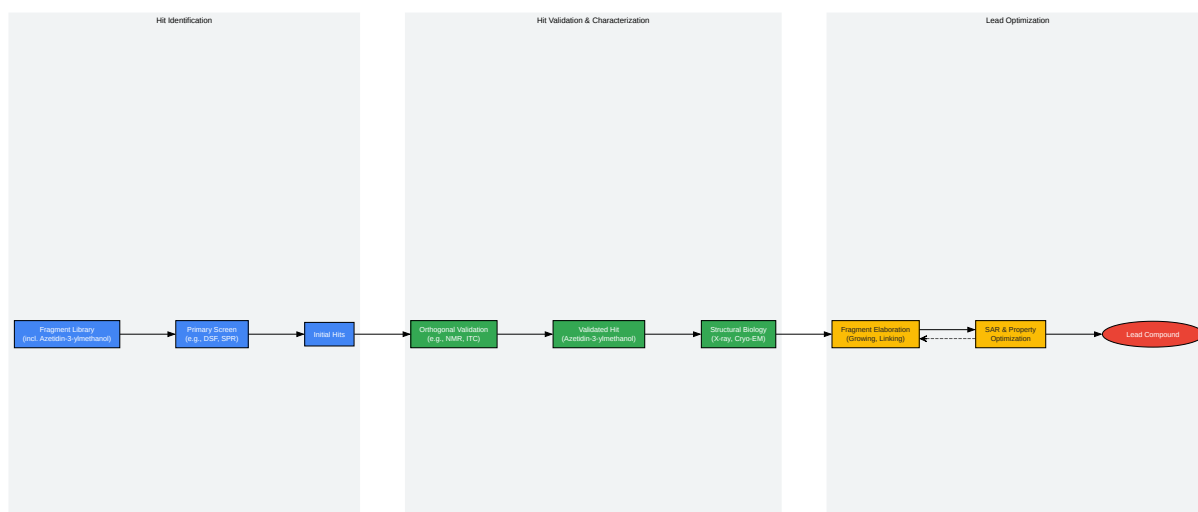
Physicochemical Properties of Azetidin-3-ylmethanol

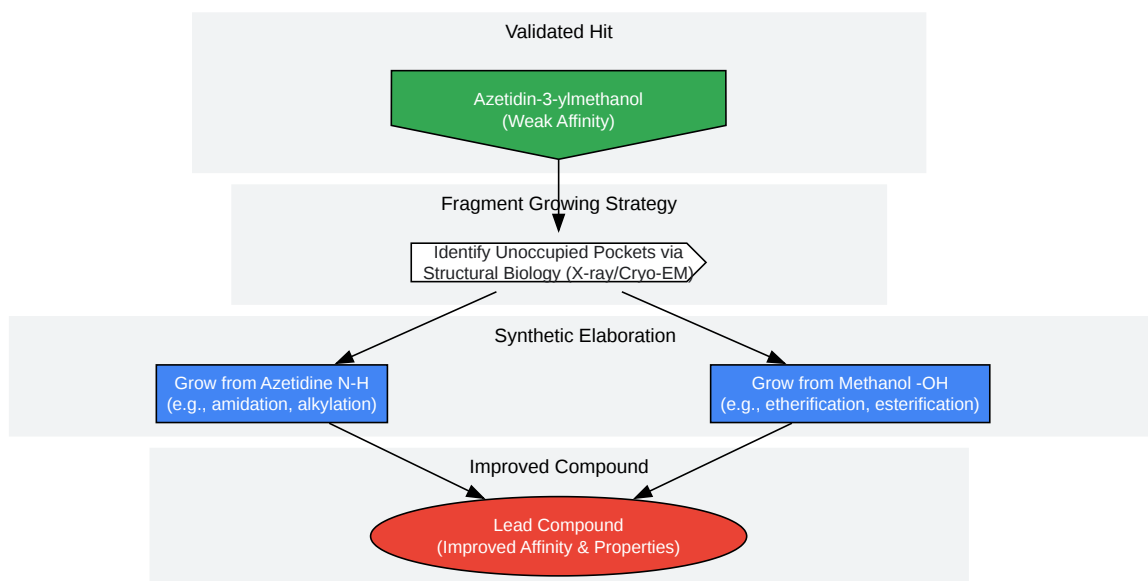
Azetidin-3-ylmethanol aligns well with the "Rule of Three," a set of guidelines used to define fragment-like molecules, making it an ideal candidate for inclusion in fragment libraries.^[7] Its key properties are summarized below.

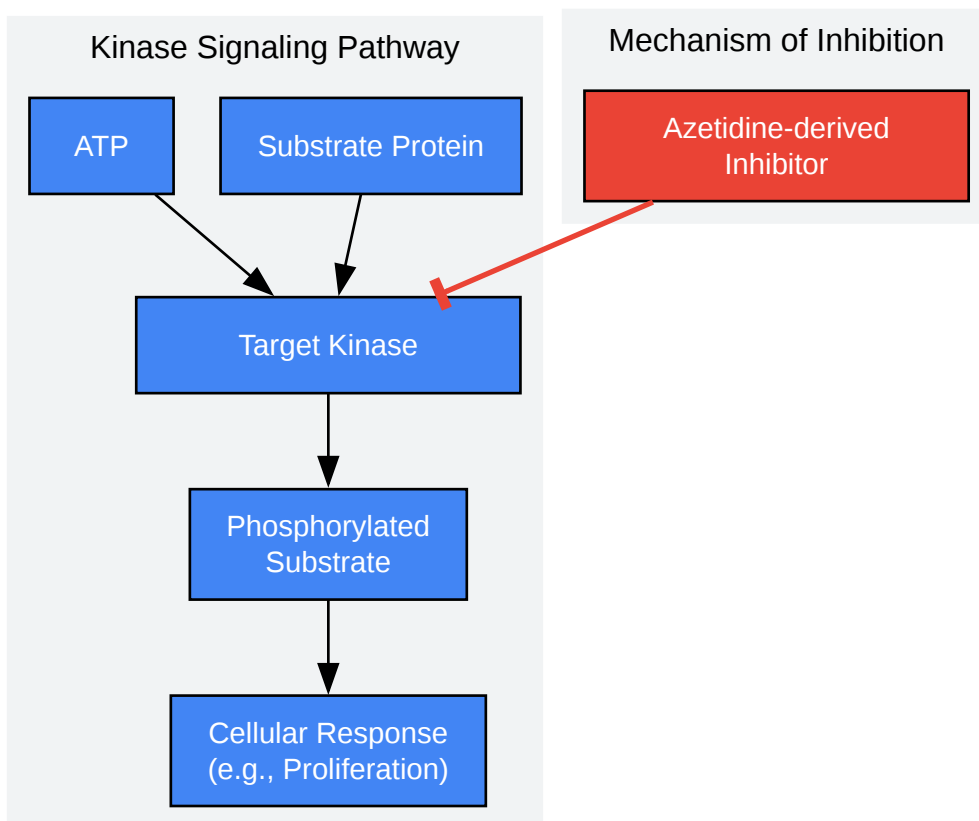
Property	Value	Source
Molecular Formula	C ₄ H ₉ NO	^[8] ^[9]
Molecular Weight	87.12 g/mol	^[8] ^[9]
Topological Polar Surface Area (TPSA)	32.26 Å ²	^[9]
cLogP	-0.8 to -0.9	^[8] ^[9]
Hydrogen Bond Donors	2	^[9]
Hydrogen Bond Acceptors	2	^[9]
Rotatable Bonds	1	^[9]

FBDD Workflow Using Azetidin-3-ylmethanol

The journey from a fragment hit to a lead compound is a multi-stage process. A typical biophysical screening cascade is employed to identify and validate fragments that bind to the target of interest.^[10]^[11] This workflow ensures that resources are focused on the most promising chemical matter for further development.







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